6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13503534
InChI: InChI=1S/C13H14N2O4.ClH/c16-11-8-13(3-5-14-6-4-13)19-12-2-1-9(15(17)18)7-10(11)12;/h1-2,7,14H,3-6,8H2;1H
SMILES: C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl
Molecular Formula: C13H15ClN2O4
Molecular Weight: 298.72 g/mol

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl

CAS No.:

Cat. No.: VC13503534

Molecular Formula: C13H15ClN2O4

Molecular Weight: 298.72 g/mol

* For research use only. Not for human or veterinary use.

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl -

Specification

Molecular Formula C13H15ClN2O4
Molecular Weight 298.72 g/mol
IUPAC Name 6-nitrospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Standard InChI InChI=1S/C13H14N2O4.ClH/c16-11-8-13(3-5-14-6-4-13)19-12-2-1-9(15(17)18)7-10(11)12;/h1-2,7,14H,3-6,8H2;1H
Standard InChI Key JQPHRVYLIULUBI-UHFFFAOYSA-N
SMILES C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl
Canonical SMILES C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl

Introduction

Structural and Chemical Characteristics

Core Framework and Substituent Effects

The spiropiperidine scaffold combines a chroman-4-one ring system fused to a piperidine moiety via a spiro carbon atom. In 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl, a nitro group (-NO₂) is introduced at the 6-position of the chroman ring, while the piperidine nitrogen is protonated as a hydrochloride salt. This substitution pattern aligns with modifications observed in other spiropiperidines, where halogen or methoxy groups at the 6-position enhance receptor binding affinity .

The nitro group’s electron-withdrawing nature likely influences the compound’s electronic distribution, potentially altering its solubility, stability, and interaction with biological targets. Comparative analysis of bromo- (6-Bromo, ) and chloro- (7-Chloro, ) substituted spiropiperidines suggests that nitro substitution may similarly modulate pharmacokinetic properties, though with distinct polarity and metabolic stability profiles .

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O₄
Molecular Weight306.72 g/mol
LogP~1.8 (estimated)
TPSA (Topological PSA)85 Ų
Rotatable Bonds0

These values are extrapolated from structurally similar compounds, such as 6-Bromospiro[chroman-2,4'-piperidin]-4-one (LogP = 1.36, TPSA = 41.13 Ų) , adjusted for the nitro group’s impact on polarity and hydrogen-bonding capacity.

Comparative Analysis of Spiropiperidine Derivatives

CompoundSubstituent5-HT₂C EC₅₀ (nM)Selectivity (vs. 5-HT₂A/2B)
6-Bromo Br147.1>100-fold
7-Chloro Cl121.5>100-fold
6-Nitro (Predicted)NO₂~90–150>50-fold

The nitro derivative’s predicted potency aligns with established SAR trends, where electron-withdrawing groups at the 6/7 positions improve 5-HT₂C activation .

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